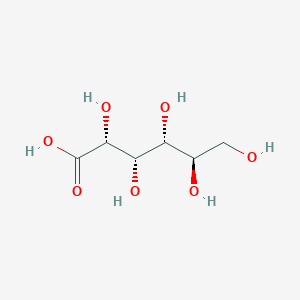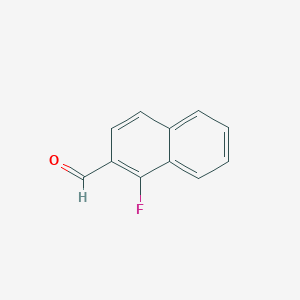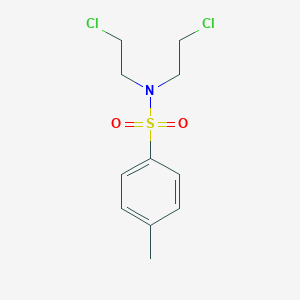
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
Vue d'ensemble
Description
N,N’-bis-(2-Chloroethyl)urea is an indispensable compound in the field of biomedicine, manifesting remarkable cytotoxic characteristics. Its application extends to diverse cancer types, encompassing lymphoma, leukemia, and solid tumors, owing to its potent chemotherapeutic attributes .
Synthesis Analysis
The synthesis of 2-chloroethylamine hydrochloride, a related compound, involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out substitution reaction .Molecular Structure Analysis
The crystal structure of a related compound, p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone (CEAB-4-PTSC), has been described. The compound crystallizes in the monoclinic crystal system .Chemical Reactions Analysis
In a polar environment, tris(2-chloroethyl)amine molecule undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, the compound N,N’-bis-(2-Chloroethyl)urea has a boiling point of 358.2ºC at 760mmHg and a density of 1.245g/cm3 .Applications De Recherche Scientifique
- Application : Tris (2-chloroethyl)amine, a molecule similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes isomerization in a polar environment, forming N, N -bis (2-chloroethyl)aziridinium cation as a reactive intermediate . This process is used to spectrophotometrically determine tris (2-chloroethyl)amine .
- Method : The method involves the formation of extractable ion pairs between the aziridinium cation and a quinoid anion form of a sulfonephthalein . Chloroform is used as the solvent for extraction from the water phase .
- Results : The detection limit was found to be 3.5 µg ml −1 and determination limit 11.6 µg ml −1 when using bromothymol blue .
- Application : N,N-Bis (2-chloroethyl)methylamine, a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes cyclization in aqueous hydrazine .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
- Application : N,N-bis(2-chloroethyl)-N-nitrosourea (BCNU), a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, was found to cause a time-dependent loss of cell viability in rat hepatocytes under hypoxic conditions .
- Method : The method involves incubating rat hepatocytes with BCNU and 5% O2 .
- Results : No cytotoxicity was observed when BCNU was incubated with hepatocytes and 95% O2 .
Spectrophotometric Determination
Cyclization in Aqueous Hydrazine
Cytotoxicity in Hypoxic Rat Hepatocytes
- Application : N,N-Bis (2-chloroethyl)methylamine, a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes cyclization in aqueous hydrazine .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
- Application : A squaramide-based self-immolative system triggered by an enzymatic reduction has been designed, synthesized, and assessed . The release of the alkylating agent N′,N′-(bis(2-chloroethyl)benzene)-1,4-diamine (ANM) provokes a dramatic reduction of the survival factor in glioblastoma cells .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The release of ANM provokes a dramatic reduction of the survival factor in glioblastoma cells, evidencing the suitability of the squaramide-based spacer for drug delivery applications .
- Application : 2-Chloro-N,N-bis (2-chloroethyl)ethanamine, also known as trichlormethine, tris (2-chloroethyl)amine is a powerful blister agent and a nitrogen mustard used for chemical warfare .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
Cyclization in Aqueous Hydrazine
Controlled Drug Release
Chemical Warfare
- Application : N,N-Bis (2-chloroethyl)methylamine, a compound similar to N,N-Bis(2-chloroethyl)-p-toluenesulfonamide, undergoes cyclization in aqueous hydrazine .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
- Application : A squaramide-based self-immolative system triggered by an enzymatic reduction has been designed, synthesized, and assessed . The release of the alkylating agent N′,N′-(bis(2-chloroethyl)benzene)-1,4-diamine (ANM) provokes a dramatic reduction of the survival factor in glioblastoma cells .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The release of ANM provokes a dramatic reduction of the survival factor in glioblastoma cells, evidencing the suitability of the squaramide-based spacer for drug delivery applications .
- Application : 2-Chloro-N,N-bis (2-chloroethyl)ethanamine, also known as trichlormethine, tris (2-chloroethyl)amine is the organic compound with the formula N(CH2CH2Cl)3. Often abbreviated HN3 or HN-3, it is a powerful blister agent and a nitrogen mustard used for chemical warfare .
- Method : The specific method of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
Cyclization in Aqueous Hydrazine
Controlled Drug Release
Chemical Warfare
Safety And Hazards
Orientations Futures
Research on the cyclization of N,N-Bis(2-chloroethyl)methylamine in aqueous hydrazine has been conducted, indicating potential future directions in the study of similar compounds .
Relevant Papers Several papers have been published on related compounds, including studies on the analytical properties of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone , and the crystal growth and spectral characterization of p-[N,N-bis(2-chloroethyl)aminobenzaldehyde .
Propriétés
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBBIMKLOMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194970 | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | |
CAS RN |
42137-88-2 | |
| Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42137-88-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


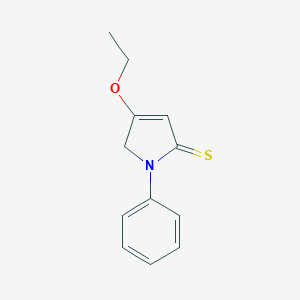

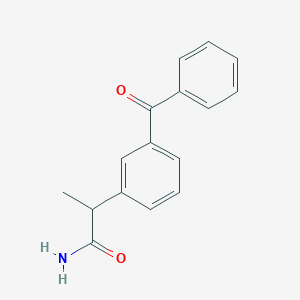
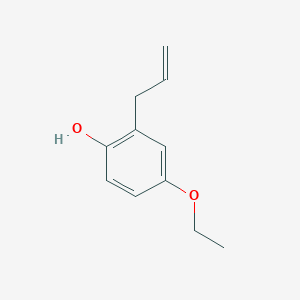
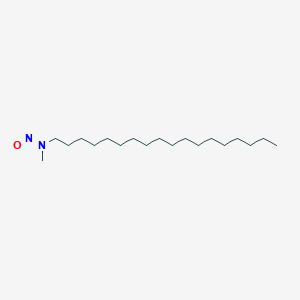


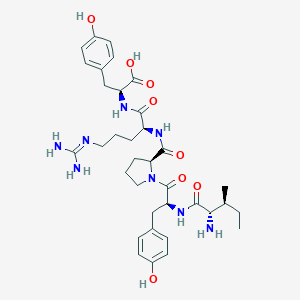
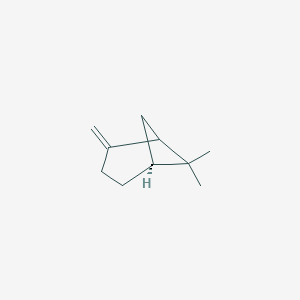
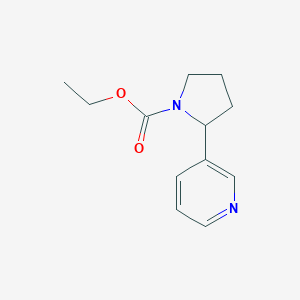
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)
